(2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride
Description
Properties
CAS No. |
1965309-67-4 |
|---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride typically involves the reduction of isoindoline-1-carboxaldehyde followed by the addition of hydrochloric acid. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reduction.
Industrial Production Methods
In an industrial setting, the production of (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoindoline ring can be further reduced to form more saturated derivatives.
Substitution: The hydrogen atoms on the isoindoline ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Isoindoline-1-carboxaldehyde or isoindoline-1-carboxylic acid.
Reduction: More saturated isoindoline derivatives.
Substitution: Various substituted isoindoline derivatives depending on the reagents used.
Scientific Research Applications
(2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride and similar compounds:
*Estimated based on structural analogy.
Biological Activity
(2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride, with the CAS number 1965309-67-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis and Characterization
The synthesis of (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride typically involves multi-step organic reactions. The compound can be synthesized from readily available precursors through methods such as cyclization and reduction. Characterization is usually performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of isoindole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain derivatives possess inhibition zones comparable to standard antibiotics like gentamicin .
Antioxidant Properties
Research has indicated that (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride exhibits antioxidant activity. A study reported that isoindole derivatives showed free radical scavenging effects with specific IC50 values indicating their potency in neutralizing reactive oxygen species .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that isoindole derivatives can induce apoptosis in cancer cell lines such as Caco-2 and HCT-116. These compounds were found to arrest the cell cycle progression and exhibit antiproliferative effects at low concentrations . The structure-activity relationship (SAR) analysis suggested that lipophilicity plays a crucial role in enhancing these biological activities.
The mechanism by which (2,3-dihydro-1H-isoindol-1-yl)methanol hydrochloride exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to receptors influencing signal transduction pathways critical for cell survival and proliferation.
Study 1: Nootropic Effects
A study investigated the nootropic effects of related isoindole compounds in mice. It was found that certain derivatives could reverse amnesia induced by scopolamine, indicating potential cognitive-enhancing properties . The efficacy varied among the compounds tested, with some showing comparable effects to established nootropic agents like piracetam.
Study 2: Antileishmanial Activity
Another investigation focused on the antileishmanial activity of isoindole derivatives. The results highlighted that some compounds were more effective than traditional treatments against Leishmania tropica, suggesting a promising avenue for therapeutic development against this parasitic disease .
Data Summary
Q & A
Q. What role does this compound play in drug discovery pipelines, particularly for CNS targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
